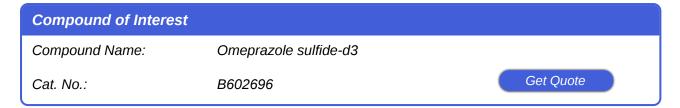




Application Notes & Protocols for Bioanalytical Assays Using Omeprazole Sulfide-d3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

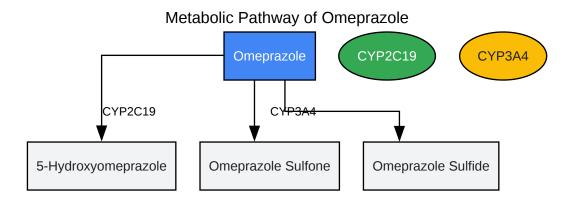
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. The accurate quantification of omeprazole and its metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and drug metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as **Omeprazole sulfide-d3**, is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] The co-eluting SIL-IS closely mimics the analyte's behavior during sample preparation and ionization, compensating for matrix effects and improving the accuracy and precision of the assay.[2]

These application notes provide a detailed protocol for the quantification of omeprazole in human plasma using **Omeprazole sulfide-d3** as an internal standard via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[3][4] The major metabolites are 5-hydroxyomeprazole and omeprazole sulfone.[5] Omeprazole sulfide is another metabolite.[6][7] Understanding this pathway is crucial for comprehensive pharmacokinetic studies.





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Caption: Metabolic conversion of Omeprazole.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for omeprazole using a stable isotope-labeled internal standard. The data is compiled from various studies and represents expected performance characteristics.[1][8][9][10]

Table 1: Linearity and Sensitivity

Parameter	Method with Omeprazole sulfide-d3 (Expected)	Method with Lansoprazole[11] [12]	Method with Tolbutamide[9]
Linearity Range (ng/mL)	1 - 2000	5.016 - 4013.028	1.0 - 2000
Correlation Coefficient (r²)	> 0.999	> 0.99	> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL)	1.0	5.016	1.0

Table 2: Accuracy and Precision



QC Level	Concentrati on (ng/mL)	Accuracy (% Bias) - Omeprazole sulfide-d3 (Expected)	Precision (%RSD) - Omeprazole sulfide-d3 (Expected)	Accuracy (% Bias) - Lansoprazo le[8]	Precision (%RSD) - Lansoprazo le[8]
LLOQ	1.0	± 20%	< 20%	-2.8	4.2
LQC	3.0	± 15%	< 15%	3.6	3.1
MQC	800	± 15%	< 15%	-1.5	2.5
HQC	1600	± 15%	< 15%	2.1	1.8

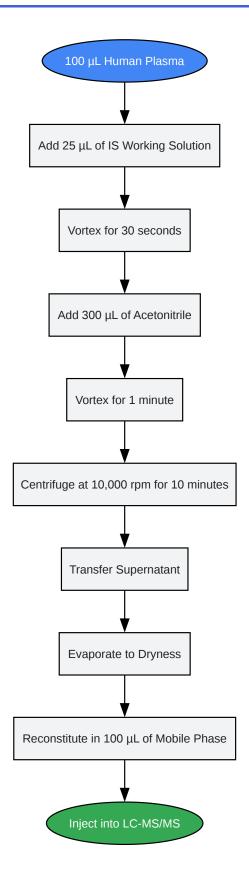
Experimental Protocols Preparation of Stock and Working Solutions

- Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole reference standard and dissolve it in 10 mL of methanol.
- Omeprazole sulfide-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Omeprazole sulfide-d3 and dissolve it in 1 mL of methanol.[1]
- Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards.[13]
- Internal Standard (IS) Working Solution: Dilute the Omeprazole sulfide-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.[13]
- Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit
 of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by
 spiking blank human plasma with the appropriate working standard solutions.[8][13]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting omeprazole and its internal standard from plasma samples.[1][2]





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Caption: Workflow for plasma sample preparation.



Detailed Steps:

- Pipette 100 μL of human plasma into a microcentrifuge tube.
- Add 25 μL of the internal standard working solution (Omeprazole sulfide-d3).
- Vortex the mixture for 30 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.[1]
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes.[1]
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase.[1]
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of omeprazole.

Table 3: Liquid Chromatography Conditions



Parameter	Condition
LC System	UHPLC system
Column	C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[14]
Mobile Phase A	0.1% Formic acid in water[1][14]
Mobile Phase B	0.1% Formic acid in acetonitrile[1][14]
Flow Rate	0.4 mL/min[14]
Gradient	Start at 5% B, ramp to 95% B, then return to initial conditions
Injection Volume	5-10 μL
Column Temperature	40°C

Table 4: Mass Spectrometry Conditions

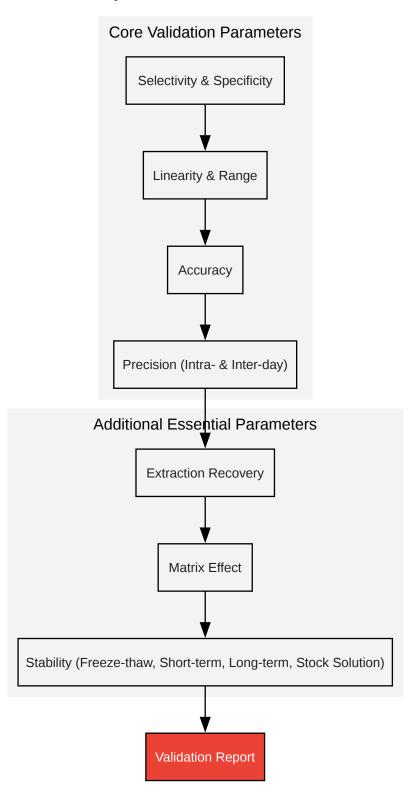
Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
MRM Transitions	Omeprazole: m/z 346.1 -> 197.9 Omeprazole sulfide-d3: m/z 332.4 -> 197.9 (Expected)
Dwell Time	200 ms
Collision Energy	Optimized for each transition
Gas Temperatures	Optimized for the specific instrument

Bioanalytical Method Validation Workflow

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.



Bioanalytical Method Validation Workflow



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Caption: Key steps in bioanalytical method validation.



Conclusion

The described LC-MS/MS method using **Omeprazole sulfide-d3** as an internal standard provides a robust, sensitive, and accurate approach for the quantification of omeprazole in human plasma. Proper method validation is crucial to ensure data integrity for clinical and non-clinical studies. The use of a deuterated internal standard is highly recommended to minimize analytical variability and produce reliable results.[13]

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